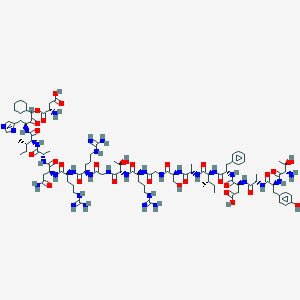
1,N(6)-Propanodeoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,N(6)-Propanodeoxyadenosine (PdA) is a modified nucleoside that has been gaining attention in the field of scientific research due to its potential as a novel therapeutic agent. PdA is structurally similar to adenosine, a purine nucleoside that plays a crucial role in various physiological processes, including energy metabolism and neurotransmission. However, PdA possesses unique properties that make it a promising compound for scientific investigation.
Mechanism of Action
The mechanism of action of 1,N(6)-Propanodeoxyadenosine is not fully understood, but it is believed to involve the activation of adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely expressed in various tissues and play a crucial role in regulating physiological processes such as sleep, pain, and inflammation. This compound has been shown to bind to adenosine receptors with high affinity and selectivity, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and inflammation. This compound has also been shown to modulate the activity of various enzymes, including adenosine deaminase, an enzyme that catalyzes the breakdown of adenosine. This compound has been shown to inhibit the activity of adenosine deaminase, leading to an increase in adenosine levels and the activation of adenosine receptors.
Advantages and Limitations for Lab Experiments
1,N(6)-Propanodeoxyadenosine has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound also exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of this compound is its relatively high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for research involving 1,N(6)-Propanodeoxyadenosine. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the radioprotective properties of this compound, which may have implications for the treatment of radiation-induced damage. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential as a modulator of adenosine signaling.
Synthesis Methods
1,N(6)-Propanodeoxyadenosine can be synthesized via a multistep process starting from adenosine. The first step involves the protection of the 2'- and 3'-hydroxyl groups of adenosine using a suitable protecting group. The 6-amino group of adenosine is then selectively modified with a propanoic acid moiety using a coupling reagent. After deprotection of the hydroxyl groups, this compound is obtained in high yield and purity.
Scientific Research Applications
1,N(6)-Propanodeoxyadenosine has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. These properties make this compound a potential therapeutic agent for a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. This compound has also been investigated for its potential as a radioprotective agent, as it has been shown to protect cells from radiation-induced damage.
properties
CAS RN |
132461-42-8 |
|---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8,9-dihydro-7H-pyrimido[2,1-f]purin-9-ol |
InChI |
InChI=1S/C13H17N5O4/c19-4-8-7(20)3-10(22-8)18-6-14-11-12(18)15-5-17-2-1-9(21)16-13(11)17/h5-10,19-21H,1-4H2/t7-,8+,9?,10+/m0/s1 |
InChI Key |
ZVMCHJDNWWNYQK-LBTMZUADSA-N |
Isomeric SMILES |
C1CN2C=NC3=C(C2=NC1O)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O |
SMILES |
C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
Canonical SMILES |
C1CN2C=NC3=C(C2=NC1O)N=CN3C4CC(C(O4)CO)O |
synonyms |
1,N(6)-PDA 1,N(6)-propanodeoxyadenosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Amino-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B136830.png)
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)

![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)






![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)